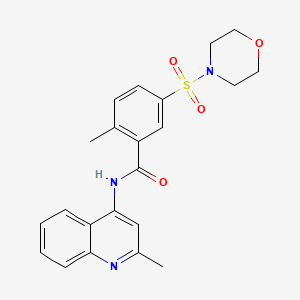
2-methyl-N-(2-methylquinolin-4-yl)-5-morpholin-4-ylsulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(2-methylquinolin-4-yl)-5-morpholin-4-ylsulfonylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(2-methylquinolin-4-yl)-5-morpholin-4-ylsulfonylbenzamide involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. The compound has also been shown to inhibit the expression of various proteins involved in cancer cell proliferation, migration, and invasion.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 2-methyl-N-(2-methylquinolin-4-yl)-5-morpholin-4-ylsulfonylbenzamide has been shown to possess anti-inflammatory and anti-angiogenic effects. The compound has been found to inhibit the production of various inflammatory cytokines and reduce the formation of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-methyl-N-(2-methylquinolin-4-yl)-5-morpholin-4-ylsulfonylbenzamide is its potential as a lead compound for the development of novel anti-cancer drugs. However, the compound has some limitations, including its low solubility and stability, which may affect its bioavailability and pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the research on 2-methyl-N-(2-methylquinolin-4-yl)-5-morpholin-4-ylsulfonylbenzamide. One area of focus is the optimization of the compound's pharmacokinetic properties to improve its efficacy and reduce its toxicity. Another direction is the investigation of the compound's potential in combination with other anti-cancer drugs. Additionally, the compound's anti-inflammatory and anti-angiogenic properties may have potential applications in the treatment of other diseases, such as rheumatoid arthritis and diabetic retinopathy.
Conclusion
In conclusion, 2-methyl-N-(2-methylquinolin-4-yl)-5-morpholin-4-ylsulfonylbenzamide is a promising compound with potential applications in the field of medicinal chemistry. Its anti-cancer, anti-inflammatory, and anti-angiogenic properties make it a valuable lead compound for the development of novel drugs. However, further research is needed to optimize its pharmacokinetic properties and investigate its potential in combination with other drugs.
Métodos De Síntesis
The synthesis of 2-methyl-N-(2-methylquinolin-4-yl)-5-morpholin-4-ylsulfonylbenzamide involves the reaction between 2-methyl-4-aminobenzenesulfonamide and 2-methyl-4-quinolinecarboxaldehyde in the presence of morpholine and acetic acid. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
2-methyl-N-(2-methylquinolin-4-yl)-5-morpholin-4-ylsulfonylbenzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory, anti-cancer, and anti-angiogenic properties. The compound has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has been found to induce apoptosis and inhibit cell proliferation.
Propiedades
IUPAC Name |
2-methyl-N-(2-methylquinolin-4-yl)-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-15-7-8-17(30(27,28)25-9-11-29-12-10-25)14-19(15)22(26)24-21-13-16(2)23-20-6-4-3-5-18(20)21/h3-8,13-14H,9-12H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWUNWBUTDYBED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=CC(=NC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(2-methylquinolin-4-yl)-5-morpholin-4-ylsulfonylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


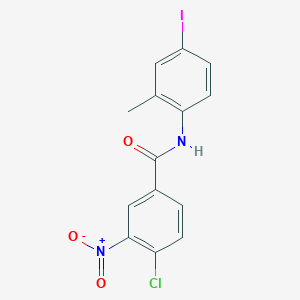
![2-[4-(difluoromethoxy)phenyl]-1H-benzimidazole](/img/structure/B7464830.png)
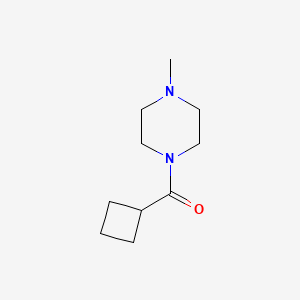
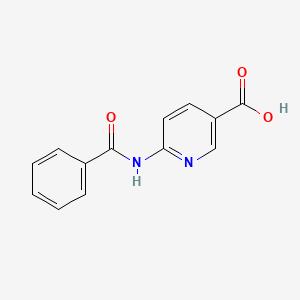
![Ethyl 2-methyl-5-[(4-methylphenyl)sulfonylcarbamoyloxy]-1-benzofuran-3-carboxylate](/img/structure/B7464867.png)
![1-Ethyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)benzimidazole-5-carboxylic acid](/img/structure/B7464896.png)

![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7464903.png)
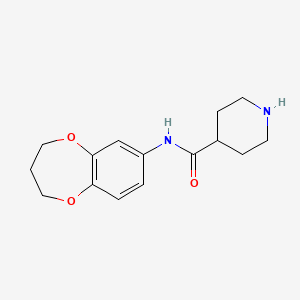
![4-chloro-2-[(5-methyl-1H-1,2,3-benzotriazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B7464909.png)
![[2-Oxo-2-(2,4,6-trichloroanilino)ethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7464917.png)
![3-amino-N-[2-[di(propan-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7464921.png)
